2-(Cyclopentyloxy)-4-ethynyl-1-methoxybenzene
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Overview
Description
2-(Cyclopentyloxy)-4-ethynyl-1-methoxybenzene is an organic compound with a unique structure that combines a cyclopentyloxy group, an ethynyl group, and a methoxybenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-4-ethynyl-1-methoxybenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-4-ethynyl-1-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
2-(Cyclopentyloxy)-4-ethynyl-1-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)-4-ethynyl-1-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological processes, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentyloxy)-4-methoxybenzene: Lacks the ethynyl group, which may affect its reactivity and applications.
4-Ethynyl-1-methoxybenzene:
Uniqueness
2-(Cyclopentyloxy)-4-ethynyl-1-methoxybenzene is unique due to the presence of both the cyclopentyloxy and ethynyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and potential modifications compared to similar compounds.
Properties
Molecular Formula |
C14H16O2 |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-cyclopentyloxy-4-ethynyl-1-methoxybenzene |
InChI |
InChI=1S/C14H16O2/c1-3-11-8-9-13(15-2)14(10-11)16-12-6-4-5-7-12/h1,8-10,12H,4-7H2,2H3 |
InChI Key |
DBKWBPDIAPBLFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)OC2CCCC2 |
Origin of Product |
United States |
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